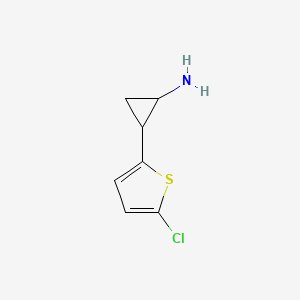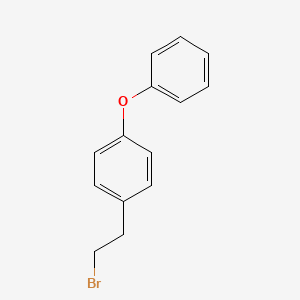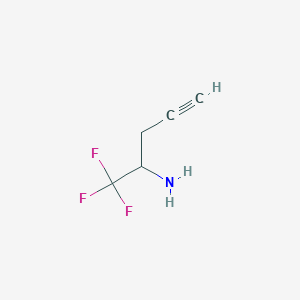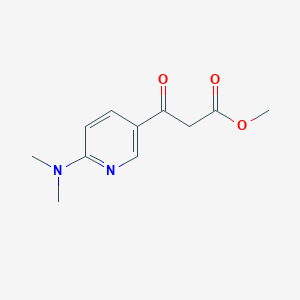![molecular formula C14H13NOS B13594332 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound with a molecular weight of 243.33 g/mol . It is known for its unique structure, which includes a phenylcyclopropyl group and a thiazole ring.
Métodos De Preparación
The synthesis of 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of thiosemicarbazide derivatives with various haloketones . The reaction conditions can vary, with some methods using aprotic solvents and others using protic solvents. Additionally, the use of a base catalyst can shorten the reaction time .
Análisis De Reacciones Químicas
1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include haloketones, thiosemicarbazide derivatives, and base catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules .
Mecanismo De Acción
it is believed to exert its effects through interactions with molecular targets and pathways involved in microbial growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one can be compared to other similar compounds, such as 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one While both compounds contain a cyclopropyl group, the presence of different heterocyclic rings (thiazole vsThe thiazole ring in this compound is known for its antimicrobial properties, while the triazole ring in 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is commonly found in fungicides .
Propiedades
Fórmula molecular |
C14H13NOS |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
1-[2-(1-phenylcyclopropyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H13NOS/c1-10(16)12-9-15-13(17-12)14(7-8-14)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
Clave InChI |
CNKAWXUFGFHRLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(S1)C2(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















